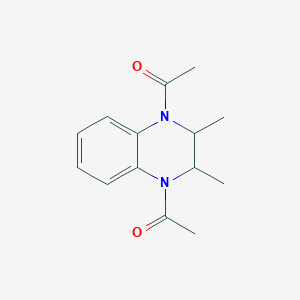

1,1'-(2,3-dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone

Description

Properties

IUPAC Name |

1-(4-acetyl-2,3-dimethyl-2,3-dihydroquinoxalin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9-10(2)16(12(4)18)14-8-6-5-7-13(14)15(9)11(3)17/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBHMUGOJWNUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C2=CC=CC=C2N1C(=O)C)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,3-dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone typically involves the condensation of 2,3-diaminotoluene with diketones under acidic conditions . The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

1,1’-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(2,3-dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity The 2,3-dimethyl groups in the target compound stabilize the dihydroquinoxaline core, reducing oxidation susceptibility compared to fully aromatic analogs like 2,3-dimethylquinoxaline . Ethanone vs. α,β-Unsaturated Ketones: The absence of conjugation in the target compound’s acetyl groups limits UV absorption compared to 1,1'-(2,3-dihydroquinoxaline-1,4-diyl)bis(3-phenylprop-2-en-1-one) but may improve metabolic stability . Dione vs. Diethanone: 1,4-Dimethylquinoxaline-2,3(1H,4H)-dione’s diketone structure enhances electrophilicity, making it reactive in cycloadditions, whereas the diethanone groups in the target compound favor nucleophilic additions .

Biological Activity The dihydroquinoxaline scaffold is associated with enzyme inhibition (e.g., COX, kinases) due to its planar structure and hydrogen-bonding capacity . Simpler analogs like 2,3-dimethylquinoxaline exhibit antimicrobial activity, but the addition of ethanone groups in the target compound may broaden its pharmacological profile .

Synthesis and Characterization The target compound’s synthesis likely involves condensation of 2,3-diaminotoluene with diketones, followed by acetylation. Characterization via NMR and X-ray crystallography (using programs like SHELXL) confirms regiochemistry and stereoelectronic effects . In contrast, α,β-unsaturated ketone derivatives require Claisen-Schmidt condensations, while dione derivatives are synthesized via oxidative cyclization .

Biological Activity

1,1'-(2,3-Dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

- Chemical Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

- IUPAC Name : this compound

- SMILES Representation : O=C(C)N1C(C)C(C)N(C(C)=O)C2=CC=CC=C21

This compound features a quinoxaline core which is known for various biological activities including anticancer and antimicrobial effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity. For instance:

- The reaction of substituted 1,2-phenylenediamines with diketones under acidic conditions has shown promising results in synthesizing quinoxaline derivatives .

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The anticancer activity of this compound has been evaluated in vitro using several cancer models.

Case Studies:

- A study demonstrated that derivatives of quinoxaline showed IC50 values ranging from 10.63 to 42.16 µg/mL against human cancer cell lines. Comparatively, doxorubicin had lower IC50 values indicating higher potency .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Doxorubicin | MCF-7 | 0.5 |

| Quinoxaline Derivative | MCF-7 | 20.5 |

| Quinoxaline Derivative | HeLa | 15.0 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Antimicrobial Testing Results:

Using the disk diffusion method:

- The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 75 |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the quinoxaline moiety interacts with cellular targets involved in proliferation and survival pathways in cancer cells while disrupting bacterial cell wall synthesis in microbes.

Q & A

Basic Research Questions

1. Synthesis Optimization Q: What are the optimal synthetic routes for 1,1'-(2,3-dimethyl-2,3-dihydroquinoxaline-1,4-diyl)diethanone, and how can purity be ensured? A: The compound is typically synthesized via condensation reactions involving dihydroquinoxaline derivatives and diketones. A validated method involves reacting 1,4-dihydroxyquinoxaline with acetylating agents under acidic conditions (e.g., trifluoroacetic acid as a catalyst). Purification via gradient column chromatography (hexane/EtOAc with 1% AcOH) effectively removes byproducts. Monitoring reaction progress using TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical. Post-synthesis, recrystallization from ethanol enhances crystallinity .

2. Structural Characterization Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A: Combine ¹H/¹³C NMR to identify proton environments and carbonyl groups (δ ~200 ppm for ketones). X-ray crystallography provides unambiguous confirmation: monoclinic crystal system (space group C2/c, a = 26.5512 Å, b = 7.5077 Å, c = 17.0818 Å, β = 114.9°) . IR spectroscopy verifies C=O stretches (~1700 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

3. Data Contradictions in Spectral Analysis Q: How should researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR or XRD)? A: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. For NMR:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Compare computed (DFT) chemical shifts with experimental data.

For XRD: - Refine structures using software like SHELXL, accounting for thermal motion and disorder.

- Validate with complementary techniques (e.g., neutron diffraction for H-atom positions) .

4. Reaction Mechanism Elucidation Q: What methodologies clarify the mechanism of diketone formation in dihydroquinoxaline derivatives? A: Use isotopic labeling (e.g., ¹⁸O in trifluoroacetic acid) to track oxygen incorporation. Kinetic studies (monitoring via UV-Vis or in-situ IR) identify rate-determining steps. Computational modeling (Gaussian, DFT) maps transition states and intermediates. For example, adamantylation of 1,4-dihydroxynaphthalene proceeds via acid-catalyzed keto-enol tautomerization, confirmed by trapping intermediates .

5. Crystallographic Data Interpretation Q: How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties? A: Analyze XRD data for hydrogen bonding (e.g., C=O···H-N) and π-π stacking (interplanar distances < 3.5 Å). For this compound, the monoclinic structure shows weak C-H···O interactions stabilizing the lattice. These interactions correlate with thermal stability (TGA decomposition >250°C) and solubility trends .

| Crystallographic Parameters | Values |

|---|---|

| Space group | C2/c |

| Unit cell volume (ų) | 3088.44 |

| Z (molecules per unit cell) | 8 |

| Density (g/cm³) | 1.288 |

| R-factor | 0.052 |

6. Application in Drug Development Q: What strategies assess the potential of this compound as a pharmacophore in anticancer agents? A: Screen for bioactivity via:

- In vitro assays : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Molecular docking : Target proteins like topoisomerase II (PDB ID: 1ZXM) to predict binding affinity.

- ADMET profiling : Use SwissADME to evaluate lipophilicity (LogP ~2.5) and blood-brain barrier penetration. Derivatives with electron-withdrawing groups (e.g., chloro-substituted) show enhanced cytotoxicity .

Methodological Guidelines

- Synthetic Reproducibility : Always report catalyst ratios (e.g., 1:1.2 substrate:catalyst) and reaction times to ensure reproducibility .

- Data Validation : Cross-check spectral data with databases (NIST WebBook) to avoid misassignment .

- Ethical Compliance : Adhere to safety protocols for handling trifluoroacetic acid (PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.